4-(1H-imidazol-2-yl)benzonitrile
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Overview
Description
4-(1H-imidazol-2-yl)benzonitrile is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known for its role in the synthesis of various pharmaceuticals and materials due to its unique chemical properties.
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, can be achieved through various methods. One approach involves a one-pot, two-step reaction using arylamines, benzonitriles, arylglyoxals, and Meldrum’s acid, which is efficient and catalyst-free, leading to good to excellent yields of the desired products . Another method utilizes a four-component cyclocondensation involving benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate with sulphated yttria as a catalyst . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by spectroscopic techniques such as IR, NMR, and HR-MS . Additionally, the solid-state structure can be determined using single-crystal X-ray diffraction, which provides detailed information about the molecular conformation and intermolecular interactions . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and understand the molecular and spectroscopic features of these compounds .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their reactive sites. For instance, the benzonitrile group can undergo nucleophilic substitution reactions, while the imidazole ring can engage in coordination with metal ions to form coordination polymers . These reactions are essential for the development of new materials with specific properties, such as photoluminescence, which is observed in some coordination polymers containing imidazole ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of the imidazole ring can confer fluorescent properties to the compound, as seen in hybrids of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile, which exhibit intense blue fluorescence . Theoretical calculations can help in understanding the origin of these properties, such as absorption bands and fluorescent quantum yields . Additionally, the crystal structure analysis reveals intermolecular interactions that can affect the compound's solubility, melting point, and other physical properties .
Scientific Research Applications
1. Coordination Polymers
A significant application of 4-(1H-imidazol-2-yl)benzonitrile derivatives is in the construction of coordination polymers. These polymers have diverse structural features and potential for use in various applications like gas adsorption and magnetic studies. For instance, Agarwal and Bharadwaj (2015) synthesized a three-dimensional porous coordination polymer using an unsymmetrical ligand related to this compound, showcasing unique topological characteristics (Agarwal & Bharadwaj, 2015).
2. Luminescent Properties
The derivatives of this compound exhibit notable luminescent properties. For example, Tang et al. (2018) reported on the mediated luminescent properties of salts with 4-((1H-imidazol-1-yl)methyl)benzonitrile, indicating potential applications in materials science and optical technologies (Tang, Wang, & Ng, 2018).
3. Corrosion Inhibition
This chemical has been studied for its role in corrosion inhibition. Costa et al. (2021) discussed the application of 4-(1H-imidazol-1-yl)benzonitrile derivatives in inhibiting corrosion of carbon steel in acidic mediums, showing their potential in industrial applications (Costa et al., 2021).
4. Gas Adsorption
The use of this compound in the synthesis of coordination polymers also extends to applications in selective gas adsorption. Agarwal et al. (2012) demonstrated this by synthesizing coordination polymers that showed selective adsorption of gases like CO2 and N2, highlighting their importance in environmental and industrial processes (Agarwal, Aijaz, & Bharadwaj, 2012).
Mechanism of Action
- The primary targets of 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the literature I found. However, benzimidazole derivatives, in general, are known to interact with proteins and enzymes due to their structural similarity to naturally occurring nucleotides. These compounds serve as bioisosteres and have been widely utilized as drug scaffolds in medicinal chemistry .
- Benzimidazole derivatives, in general, exhibit diverse pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibition, anthelmintic, antimicrobial, and anti-inflammatory effects .
- Impact on Bioavailability : The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly influence its bioavailability. However, specific data for this compound are not readily accessible .
Target of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1H-imidazol-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJCKCQDMBPKML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356272 |
Source
|
Record name | 4-(1H-imidazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98298-49-8 |
Source
|
Record name | 4-(1H-imidazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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